2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride
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Overview
Description
. It is a ganglion-blocking agent and a centrally acting nicotine antagonist used in neuroscience research. This compound is known for its ability to block acetylcholine receptors at the neuromuscular junction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride typically involves the reaction of norbornene with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly employed in studies involving calcium channels and nicotine antagonism. The compound is also used in neuroscience research to investigate the effects of nicotine and other neurotransmitters on neuronal activity.
Mechanism of Action
The mechanism by which 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride exerts its effects involves blocking acetylcholine receptors at the neuromuscular junction. This blockade prevents the action of acetylcholine, leading to a reduction in muscle contractions and other physiological responses. The compound also acts as a noncompetitive antagonist of nicotine receptors, interfering with the binding of nicotine to its receptors.
Comparison with Similar Compounds
Hexamethonium
Trimetaphan
Mecamylamine
Properties
CAS No. |
91369-55-0 |
---|---|
Molecular Formula |
C11H22ClN |
Molecular Weight |
203.75 g/mol |
IUPAC Name |
N,N,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)9-6-5-8(7-9)10(11)12(3)4;/h8-10H,5-7H2,1-4H3;1H |
InChI Key |
NASQWXZGHPKSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1N(C)C)C.Cl |
Origin of Product |
United States |
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